[4-(4-chlorophenyl)piperazin-1-yl][1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone
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Overview
Description
[4-(4-chlorophenyl)piperazin-1-yl][1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a pyrazolo[3,4-b]pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)piperazin-1-yl][1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-5°C to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[4-(4-chlorophenyl)piperazin-1-yl][1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, [4-(4-chlorophenyl)piperazin-1-yl][1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone is studied for its potential as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological macromolecules .
Medicine
It is being explored for its activity against various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)piperazin-1-yl][1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound used as an antihistamine.
Hydroxyzine: Another related compound with similar structural features.
Uniqueness
What sets [4-(4-chlorophenyl)piperazin-1-yl][1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H26ClN5O |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C22H26ClN5O/c1-14(2)19-13-18(20-15(3)25-26(4)21(20)24-19)22(29)28-11-9-27(10-12-28)17-7-5-16(23)6-8-17/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
UIFYEINVDWHCCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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